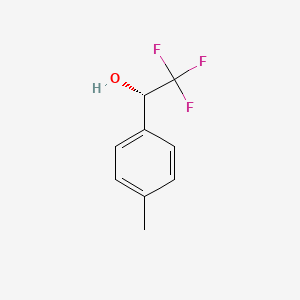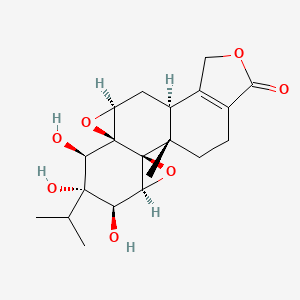
Triptriolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triptriolide is complex due to its intricate structure. It typically involves multiple steps, including the formation of the triepoxide ring system. One common synthetic route starts with the precursor abietic acid, which undergoes a series of oxidation and cyclization reactions to form the triepoxide structure .
Industrial Production Methods
Industrial production of this compound is challenging due to the low yield from natural extraction and the complexity of its synthetic route. Advances in synthetic biology have allowed for the heterologous production of this compound in engineered yeast strains, which can produce the compound more efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
Triptriolide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its epoxide groups.
Substitution: Nucleophilic substitution reactions can occur at the epoxide rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can react with the epoxide rings under mild conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .
Applications De Recherche Scientifique
Triptriolide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex natural product synthesis.
Biology: Investigated for its effects on cellular processes such as apoptosis and cell cycle regulation.
Medicine: Explored for its potential in treating autoimmune diseases, cancers, and inflammatory conditions.
Mécanisme D'action
Triptriolide exerts its effects through multiple molecular targets and pathways:
Inhibition of NF-κB: It inhibits the activation of the NF-κB pathway, reducing inflammation and immune responses.
Induction of Apoptosis: It promotes apoptosis in cancer cells by activating caspases and other apoptotic pathways.
DNA Damage Response: It interferes with DNA repair mechanisms, particularly by inhibiting the XPB/ERCC3 component of the TFIIH complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triptolide: Another diterpene triepoxide from the same plant, with similar but distinct biological activities.
Celastrol: A quinone methide triterpene from Tripterygium wilfordii, known for its anti-inflammatory and anticancer properties.
Wilforlide A: Another compound from the thunder god vine with immunosuppressive effects.
Uniqueness
Triptriolide is unique due to its specific triepoxide structure, which confers distinct biological activities compared to other compounds. Its ability to modulate multiple cellular pathways makes it a versatile compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
137131-18-1 |
|---|---|
Formule moléculaire |
C20H26O7 |
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
(1S,2S,4S,5R,6S,7R,8S,10S,12S)-5,6,7-trihydroxy-1-methyl-6-propan-2-yl-3,9,15-trioxahexacyclo[10.7.0.02,4.02,8.08,10.013,17]nonadec-13(17)-en-16-one |
InChI |
InChI=1S/C20H26O7/c1-8(2)18(24)13(21)14-20(27-14)17(3)5-4-9-10(7-25-15(9)22)11(17)6-12-19(20,26-12)16(18)23/h8,11-14,16,21,23-24H,4-7H2,1-3H3/t11-,12-,13+,14-,16+,17-,18-,19+,20+/m0/s1 |
Clé InChI |
DYVDZVMUDBCZSA-LZVGCMTRSA-N |
SMILES isomérique |
CC(C)[C@@]1([C@@H]([C@H]2[C@@]3(O2)[C@]4(CCC5=C([C@@H]4C[C@H]6[C@]3([C@@H]1O)O6)COC5=O)C)O)O |
SMILES canonique |
CC(C)C1(C(C2C3(O2)C4(CCC5=C(C4CC6C3(C1O)O6)COC5=O)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-Methoxybenzo[d]isoxazol-3-yl)methanamine](/img/structure/B12953068.png)
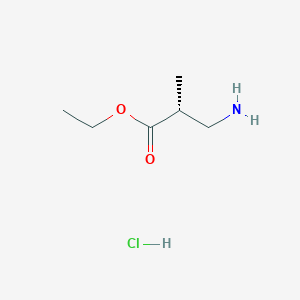

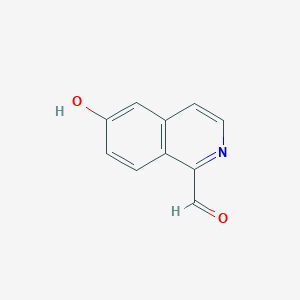
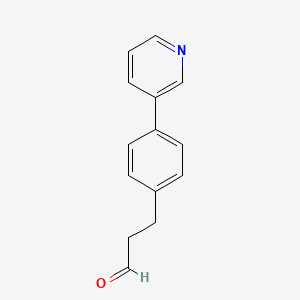
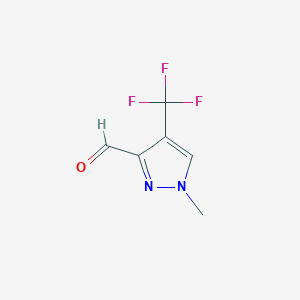
![tert-Butyl (S)-(3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate](/img/structure/B12953088.png)
![Trans-[2-(3-fluorophenyl)cyclopropyl]methanamine](/img/structure/B12953105.png)
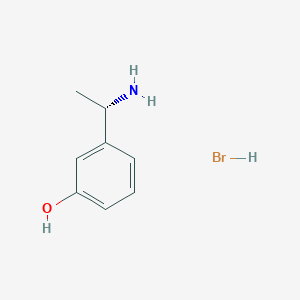
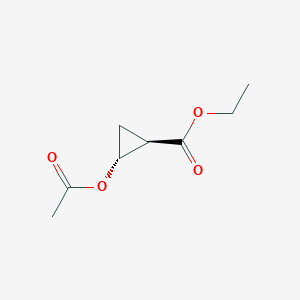
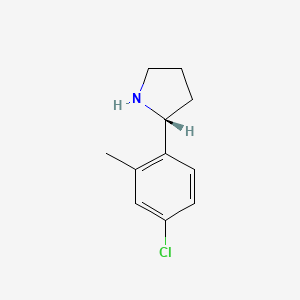
![[2,3'-Bipyridine]-5,6'-diamine](/img/structure/B12953138.png)
